molecular formula C11H19N3 B13319743 3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine

3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13319743
M. Wt: 193.29 g/mol
InChI Key: MVTLAFJDARFYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at the 1-position, an amine group at the 5-position, and a 2-cyclopentylethyl substituent at the 3-position. The cyclopentylethyl group consists of a cyclopentane ring connected via a two-carbon ethyl linker, introducing both hydrophobicity and conformational flexibility. This structural motif is significant in medicinal chemistry, where pyrazole cores are often utilized as scaffolds for kinase inhibitors or bioactive intermediates .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(2-cyclopentylethyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-14-11(12)8-10(13-14)7-6-9-4-2-3-5-9/h8-9H,2-7,12H2,1H3

InChI Key

MVTLAFJDARFYOR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CCC2CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives.

Scientific Research Applications

3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Aliphatic Substituents: Cycloalkyl and Branched Chains

3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine (C₁₄H₁₇N₃, M = 227.31 g/mol)
  • Structural Differences : The cyclopentyl group is directly attached to the pyrazole core, lacking the ethyl linker present in the target compound. Additionally, the 1-position substituent is phenyl instead of methyl.
  • The phenyl group at the 1-position may increase π-π stacking interactions in biological systems compared to the methyl group.
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine Derivatives
  • Example : 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (C₁₆H₂₃N₃O, M = 273.38 g/mol)
    • Synthesis : Prepared via a one-pot reductive amination with 88% yield under solvent-free conditions.
    • Structural Differences : The bulky tert-butyl group at the 3-position may hinder steric access to binding pockets compared to the linear cyclopentylethyl group.
    • Physicochemical Properties : The tert-butyl group enhances lipophilicity (logP ~3.5), whereas the cyclopentylethyl group may offer intermediate hydrophobicity.
3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine (C₁₁H₁₉N₃, M = 193.29 g/mol)
  • Structural Differences : A seven-membered cycloheptyl group replaces the cyclopentylethyl moiety.

Aromatic Substituents

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃, M = 207.66 g/mol)
  • Biological Relevance : Chlorine substituents are common in drug design for enhancing binding affinity and pharmacokinetics.
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₉F₂N₃, M = 209.19 g/mol)
  • Structural Differences : Fluorine atoms at the 2- and 4-positions enhance electronegativity and metabolic stability.

Heterocyclic Substituents

3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (C₁₃H₁₃N₅S, M = 271.34 g/mol)
  • Structural Differences : A thiazole ring replaces the cyclopentylethyl group, introducing nitrogen and sulfur heteroatoms.
  • Implications :
    • The thiazole moiety may engage in hydrogen bonding or metal coordination, enhancing target selectivity.

Spectroscopic Characterization

  • NMR Trends : Pyrazole protons in similar compounds resonate at δ 3.34 ppm (NH) and δ 4.16 ppm (methylene groups) . The cyclopentylethyl group’s protons are expected near δ 1.5–2.5 ppm (cyclopentane) and δ 2.5–3.0 ppm (ethyl linker).
  • Mass Spectrometry : Molecular ion peaks for aliphatic pyrazoles (e.g., [M+H]⁺ = 194 for C₁₁H₁₉N₃) align with calculated masses .

Physicochemical Data (Table 1)

Compound Name Molecular Formula M (g/mol) logP* Key Substituents
3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine C₁₁H₁₉N₃ 193.29 ~3.0 Cyclopentylethyl, methyl
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine C₁₄H₁₇N₃ 227.31 ~3.8 Cyclopentyl, phenyl
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine C₁₆H₂₃N₃O 273.38 ~3.5 tert-Butyl, methoxybenzyl
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 ~2.8 Chlorophenyl

*Estimated using fragment-based methods.

Biological Activity

3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine is a member of the pyrazole family, notable for its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its promising pharmacological properties, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with a cyclopentylethyl substituent and a methyl group at the 1-position. Its molecular formula is C11H16N3C_{11}H_{16}N_3, with a molecular weight of approximately 190.25 g/mol. The presence of nitrogen atoms in the ring contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₆N₃
Molecular Weight190.25 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways involved in inflammation and pain response. Preliminary studies suggest that it may inhibit enzymes related to inflammatory processes, thereby reducing inflammation and pain sensations.

Anti-inflammatory Effects

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. Specifically, this compound has shown promise in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory mediators.

Case Study:
A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in paw edema, indicating effective anti-inflammatory action. The mechanism likely involves the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic properties. In pain models, it exhibited dose-dependent analgesic effects comparable to standard analgesics, suggesting its potential as a therapeutic agent for pain relief .

Comparative Analysis with Similar Compounds

To better understand the unique pharmacological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(Cyclopropylmethyl)-4-ethyl-1-methyl-pyrazolCyclopropyl substituentPotentially different anti-inflammatory effects
1-Cyclopentyl-4-methyl-pyrazolDifferent substitution patternMay exhibit distinct pharmacological properties
5-Amino-3-cyclopentyl-pyrazoleContains an amino group at position 5Enhanced solubility and potential bioactivity

Future Directions

While preliminary findings are promising, further research is required to fully elucidate the binding affinities, specificity towards biological targets, and long-term effects of this compound. Investigations into its pharmacokinetics and potential toxicology will be crucial for its development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.